3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
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Overview
Description
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Biological Activity
3-Methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (commonly referred to as MQT) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of MQT, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.216 g/mol
- CAS Number : 62230-64-2
Anticancer Properties
Research indicates that MQT exhibits significant anticancer activity. In a study assessing various heterocyclic compounds, MQT was found to correlate strongly with known anticancer agents through the NCI COMPARE analysis. The correlation coefficients (PCC) were notably high, suggesting similar mechanisms of action to established anticancer drugs .
Table 1: Correlation of MQT with Other Anticancer Agents
Compound | PCC Value | Mechanism of Action |
---|---|---|
DPIQ | 0.87 | Inhibition of thioredoxin reductase |
Pleurotin | 0.80 | HIF-1α inhibition |
Benzo[1,2,4]triazinone | 0.77 | Prodrug activation |
The biological activity of MQT is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:
- Thioredoxin Reductase (TrxR) : MQT acts as a reversible inhibitor of TrxR, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .
- NAD(P)H Quinone Oxidoreductase 1 (NQO1) : The compound has been linked to modulation of NQO1 activity, which is crucial in drug metabolism and detoxification processes .
Neuroprotective Effects
Beyond its anticancer properties, MQT has shown potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress-related neurodegeneration by modulating antioxidant pathways .
Study 1: Anticancer Efficacy in Cell Lines
A recent study evaluated the effects of MQT on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation across multiple types, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of MQT resulted in significant improvements in behavioral tests and reduced markers of oxidative damage in brain tissues. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
3-methyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h6H,2-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLEBLKNYPOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCCC2=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.